molecular formula C15H16ClN5O B2923595 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101111-73-3

1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2923595
CAS No.: 101111-73-3
M. Wt: 317.78
InChI Key: JFPNLTTUDDCBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 and a 3-methoxypropylamine group at position 3.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-methoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-22-8-2-7-17-14-13-9-20-21(15(13)19-10-18-14)12-5-3-11(16)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPNLTTUDDCBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. The process may include:

  • Condensation Reaction: The initial step involves the condensation of appropriate precursors, such as a chlorophenyl derivative and a methoxypropylamine, under controlled conditions.

  • Cyclization: The intermediate formed undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine ring.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a tool in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has shown potential in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Compound SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: 2-Chloro-2-phenylethyl group. SI388 demonstrated 69% yield and moderate antibacterial activity in broth microdilution assays . Biological Activity: Higher lipophilicity (logP ~3.5) compared to the target compound’s methoxypropyl chain (logP ~2.8), which may limit cellular uptake .
  • Compound S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: 4-Fluorobenzyl group. Key Differences: Fluorine substitution improves metabolic stability but introduces unfavorable pharmacokinetics (rapid clearance in murine models). S29 reduced tumor mass in neuroblastoma xenografts but required nanocarriers (e.g., graphene oxide) for effective delivery .

Substituent Variations at Position 4

  • N-(2-Methoxyethyl) Derivatives (e.g., 1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: Shorter 2-methoxyethyl chain. Key Differences: Reduced alkyl chain length decreases molecular weight (303.75 g/mol vs. target compound’s ~340 g/mol) and may enhance solubility but reduce membrane permeability . Synthesis: Prepared via reflux in isopropanol with aromatic amines (yield: 38–71%) .
  • N-(2-Morpholinoethyl) Derivatives (e.g., 1-(3-Chloro-4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: Morpholinoethyl group. Key Differences: The morpholine ring introduces hydrogen-bonding capacity, improving water solubility. However, this modification may reduce blood-brain barrier penetration compared to the target compound’s methoxypropyl group .

Core Scaffold Modifications

  • PP2 (3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

    • Substituent: Tert-butyl group at position 1.
    • Key Differences: The bulky tert-butyl group enhances Src kinase inhibition (IC50: 1 μM) but increases molecular rigidity, limiting binding to flexible kinase domains. PP2 is widely used as a pharmacological tool but lacks therapeutic applicability due to off-target effects .
  • Ibrutinib Intermediate ((R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Substituent: Piperidinyl group. Key Differences: The piperidine ring confers basicity (pKa ~9.5), enhancing solubility in acidic environments. This modification is critical for ibrutinib’s BTK inhibition but introduces synthetic complexity (Mitsunobu reaction required) .

Anticancer Activity

Compound Target Kinase IC50 (nM) Model System Reference
Target Compound Undisclosed N/A N/A N/A
S29 Neuroblastoma kinases 5.74* SK-N-BE(2) cells
PP2 Src family kinases 1000 Neuronal NMDA assays
Ibrutinib Intermediate BTK 0.5 B-cell lymphoma

*Minimum effective dose with graphene oxide nanocarrier.

Pharmacokinetic Properties

Compound logP Solubility (μg/mL) Plasma Half-Life (h)
Target Compound* ~2.8 15–20 (pH 7.4) 4–6 (predicted)
S29 3.2 <5 (pH 7.4) 1.2 (murine)
N-(2-Methoxyethyl) analog 2.5 30–35 3.8

*Predicted using QikProp (Schrödinger).

Biological Activity

1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with notable pharmacological potential, particularly in the context of its biological activity. This article reviews the existing literature on its biological effects, focusing on its anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C15H16ClN5OC_{15}H_{16}ClN_{5}O, and it features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group and a methoxypropyl substituent enhances its pharmacological profile.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. In particular, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes.

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These results indicate that certain derivatives exhibit strong inhibitory activity against COX-2, which is crucial for reducing inflammation and pain.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are essential for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Potency

CompoundAChE IC50 (μM)Urease IC50 (μM)
Compound A2.14 ± 0.0036.28 ± 0.003
Compound B0.63 ± 0.0012.15 ± 0.002

The above table demonstrates that various derivatives possess substantial inhibitory effects against these enzymes, indicating their potential therapeutic applications.

Case Studies

A study published in RSC Advances reported on a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for their anti-inflammatory activity through in vitro assays against COX enzymes and in vivo models such as carrageenan-induced paw edema tests . The findings suggested that modifications to the pyrazolo structure could significantly enhance anti-inflammatory potency.

Another research effort focused on the docking studies of these compounds with various proteins to elucidate their interaction mechanisms at the molecular level . This approach provided insights into how structural variations influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.